molecular formula C12H14O3S B127338 Pent-4-yn-2-yl 4-methylbenzenesulfonate CAS No. 58456-48-7

Pent-4-yn-2-yl 4-methylbenzenesulfonate

Cat. No.: B127338
CAS No.: 58456-48-7
M. Wt: 238.3 g/mol
InChI Key: FUXZPGSGEZVNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-yn-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol. It is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-yn-2-yl 4-methylbenzenesulfonate typically involves the reaction of pent-4-yn-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The alkyne group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products can range from carboxylic acids to ketones.

    Reduction: Products include alkenes and alkanes.

Scientific Research Applications

Pent-4-yn-2-yl 4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for studying biological processes.

    Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-4-yn-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The alkyne group can also participate in various addition reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-methylbenzenesulfonate
  • 2-methoxyethyl 4-methylbenzenesulfonate
  • 3-iodopropyl 4-methylbenzenesulfonate

Uniqueness

Pent-4-yn-2-yl 4-methylbenzenesulfonate is unique due to the presence of both an alkyne and a sulfonate group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

pent-4-yn-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h1,6-9,11H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZPGSGEZVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301348
Record name pent-4-yn-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58456-48-7
Record name NSC142554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pent-4-yn-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pent-4-yn-2-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Pent-4-yn-2-yl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Pent-4-yn-2-yl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Pent-4-yn-2-yl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Pent-4-yn-2-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Pent-4-yn-2-yl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.